molecular formula C23H25FN4O4S B2801883 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-00-8

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

货号: B2801883
CAS 编号: 1021215-00-8
分子量: 472.54
InChI 键: QKCYMIYGBWEWDP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a pyrazolo[3,4-b]pyridine core substituted with a 4-fluorophenyl group at position 6, a methyl group at position 3, a 1,1-dioxidotetrahydrothiophen-3-yl moiety (sulfone) at position 1, and a carboxamide linked to a tetrahydrofuran-2-ylmethyl group. The sulfone group enhances polarity and metabolic stability, while the 4-fluorophenyl substituent may improve binding affinity through electron-withdrawing effects. The tetrahydrofuran moiety likely contributes to solubility and bioavailability. Though specific pharmacological data are unavailable, its structural motifs align with bioactive molecules targeting kinases or GPCRs .

属性

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(oxolan-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O4S/c1-14-21-19(23(29)25-12-18-3-2-9-32-18)11-20(15-4-6-16(24)7-5-15)26-22(21)28(27-14)17-8-10-33(30,31)13-17/h4-7,11,17-18H,2-3,8-10,12-13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCYMIYGBWEWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4CCCO4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

This compound acts as an activator of GIRK channels . It binds to these channels and induces a conformational change that opens the channel, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential.

Pharmacokinetics

The pharmacokinetic properties of this compound are still under investigation. Initial studies suggest that it hasimproved metabolic stability over similar compounds. This could potentially lead to a longer half-life and greater bioavailability, although further studies are needed to confirm these findings.

相似化合物的比较

Table 1: Structural Comparison of Pyrazolo[3,4-b]pyridine Derivatives

Compound Core R1 (Position 6) R2 (Position 3) Carboxamide Substituent
Target Compound Pyrazolo[3,4-b]pyridine 4-fluorophenyl Methyl (Tetrahydrofuran-2-yl)methyl
CAS 1005612-70-3 Pyrazolo[3,4-b]pyridine Phenyl Dimethyl 1-Ethyl-3-methyl-1H-pyrazol-4-yl

Pyrazole and Pyridine Derivatives

describes compounds like 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic acid, which share fluorophenyl and carboxamide groups but lack the pyrazolo-pyridine core. Methoxy groups in these analogs improve solubility, whereas the target’s sulfone and tetrahydrofuran substituents may offer superior metabolic stability and membrane permeability .

Sulfone-Containing Compounds

The sulfone group in N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide (CAS 879565-27-2) mirrors the target’s 1,1-dioxidotetrahydrothiophen-3-yl moiety. Sulfones are known to enhance oxidative stability and reduce cytochrome P450-mediated metabolism, suggesting the target compound may exhibit prolonged half-life compared to non-sulfonated analogs .

Carboxamide Linkages

Carboxamide groups are critical for hydrogen bonding in target interactions. 1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide () uses a dihydropyridazine core with a trifluoromethyl group, highlighting how electron-withdrawing substituents modulate activity. The target’s fluorophenyl and tetrahydrofuran groups may balance lipophilicity and polarity more effectively than chlorophenyl or trifluoromethyl analogs .

Fluorinated Aryl Groups

Fluorine substitution is a common strategy to optimize pharmacokinetics. Fluorine’s small size and high electronegativity often enhance bioavailability and CNS penetration compared to bulkier halogens .

常见问题

Q. What are the key synthetic steps for preparing this compound, and what methodologies ensure high yield and purity?

The synthesis typically involves:

  • Multi-step condensation : Pyrazolo[3,4-b]pyridine core formation via cyclization of substituted pyrazole and pyridine precursors under reflux conditions.
  • Functional group introduction : The tetrahydrothiophene-1,1-dioxide moiety is introduced through nucleophilic substitution, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
  • Amide coupling : The carboxamide group is attached using coupling agents (e.g., HATU or EDC) in dichloromethane or DMF . Purity is monitored via HPLC (>95% purity threshold) and TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm) and carbon backbone .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 523.18 g/mol) .
  • IR spectroscopy : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfone groups (S=O at ~1150 cm⁻¹) .

Q. What preliminary biological assays are recommended to assess this compound’s activity?

  • Kinase inhibition assays : Screen against panels like PKIS to identify targets (IC₅₀ values <1 µM suggest high potency) .
  • Cellular viability assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HCT-116 or HepG2) to evaluate cytotoxicity .
  • GIRK channel modulation : Electrophysiology in HEK293 cells transfected with GIRK1/2 subunits to test potassium current inhibition .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final amidation step?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts to enhance coupling efficiency .
  • Solvent optimization : Compare polar aprotic solvents (DMF vs. DMSO) to improve reagent solubility .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 h conventional heating) .

Q. How should contradictory data in reported IC₅₀ values across studies be resolved?

  • Assay standardization : Replicate experiments using identical buffer conditions (e.g., 10 mM ATP in kinase assays) .
  • Structural analogs comparison : Evaluate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on binding using SAR tables .
  • Crystallography : Resolve binding modes via X-ray co-crystallization with target proteins to validate affinity .

Q. What computational strategies predict this compound’s interaction with off-target proteins?

  • Molecular docking : Use AutoDock Vina to simulate binding to homologs of GIRK channels (e.g., PDB ID 6ZR) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
  • Pharmacophore modeling : Identify shared features with known inhibitors (e.g., hydrophobic pockets or H-bond donors) .

Q. How do structural modifications (e.g., fluorophenyl vs. thiophene) impact pharmacokinetics?

  • LogP analysis : Compare octanol/water partitioning (e.g., fluorophenyl increases logP by ~0.5 units vs. thiophene) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to measure t₁/₂; fluorinated groups often reduce CYP450 oxidation .
  • Plasma protein binding : Use equilibrium dialysis; bulky substituents (e.g., tetrahydrofuran) may increase albumin affinity .

Q. What analytical methods best resolve impurities in the final product?

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。